

Application Notes: The Efficacy and Mechanisms of ϵ -Viniferin in Cancer Cell Line Studies

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Compound of Interest

Compound Name: *cis-epsilon-Viniferin*

Cat. No.: B15589665

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Audience: Researchers, scientists, and drug development professionals.

Introduction Epsilon-viniferin (ϵ -viniferin), a natural dimer of resveratrol, has emerged as a compound of significant interest in oncology research.^{[1][2]} Found in grapevines and their products, this stilbene oligomer has demonstrated notable antiproliferative and pro-apoptotic effects across various cancer cell lines.^{[1][3]} Its potential to induce cell death in malignant cells, sometimes at lower concentrations than its monomer counterpart, resveratrol, and its ability to synergize with conventional chemotherapeutic agents like cisplatin, positions it as a promising candidate for further investigation in cancer therapy.^{[1][4]} These application notes provide a summary of the quantitative effects of ϵ -viniferin, detailed protocols for key in vitro assays, and a visual representation of its molecular mechanisms of action.

Data Presentation: Quantitative Effects of Viniferins

The cytotoxic and pro-apoptotic activities of ϵ -viniferin and its related compounds have been quantified in several cancer cell lines. The data below summarizes these findings, offering a comparative look at its efficacy.

Table 1: Cytotoxicity of Viniferin Analogs in Various Cancer Cell Lines

Compound	Cell Line	Cancer Type	Incubation Time	IC50 Value (μM)	Reference
trans-ε-viniferin	Hep3B	Hepatocellular Carcinoma	72 h	63	[3]
trans-ε-viniferin	HH4 (non-transformed)	Hepatocyte	72 h	178	[3]
R2-viniferin	HepG2	Hepatocellular Carcinoma	72 h	9.7 ± 0.4	[3]
R2-viniferin	Hep3B	Hepatocellular Carcinoma	72 h	47.8 ± 2.8	[3]
Hopeaphenol	Hep3B	Hepatocellular Carcinoma	72 h	13.1 ± 4.1	[3]
α-viniferin	NCI-H460	Non-Small Cell Lung Cancer	24 h	~20-30	[5]

| ε-viniferin | NCI-H460 | Non-Small Cell Lung Cancer | 24 h | >50 | [6] |

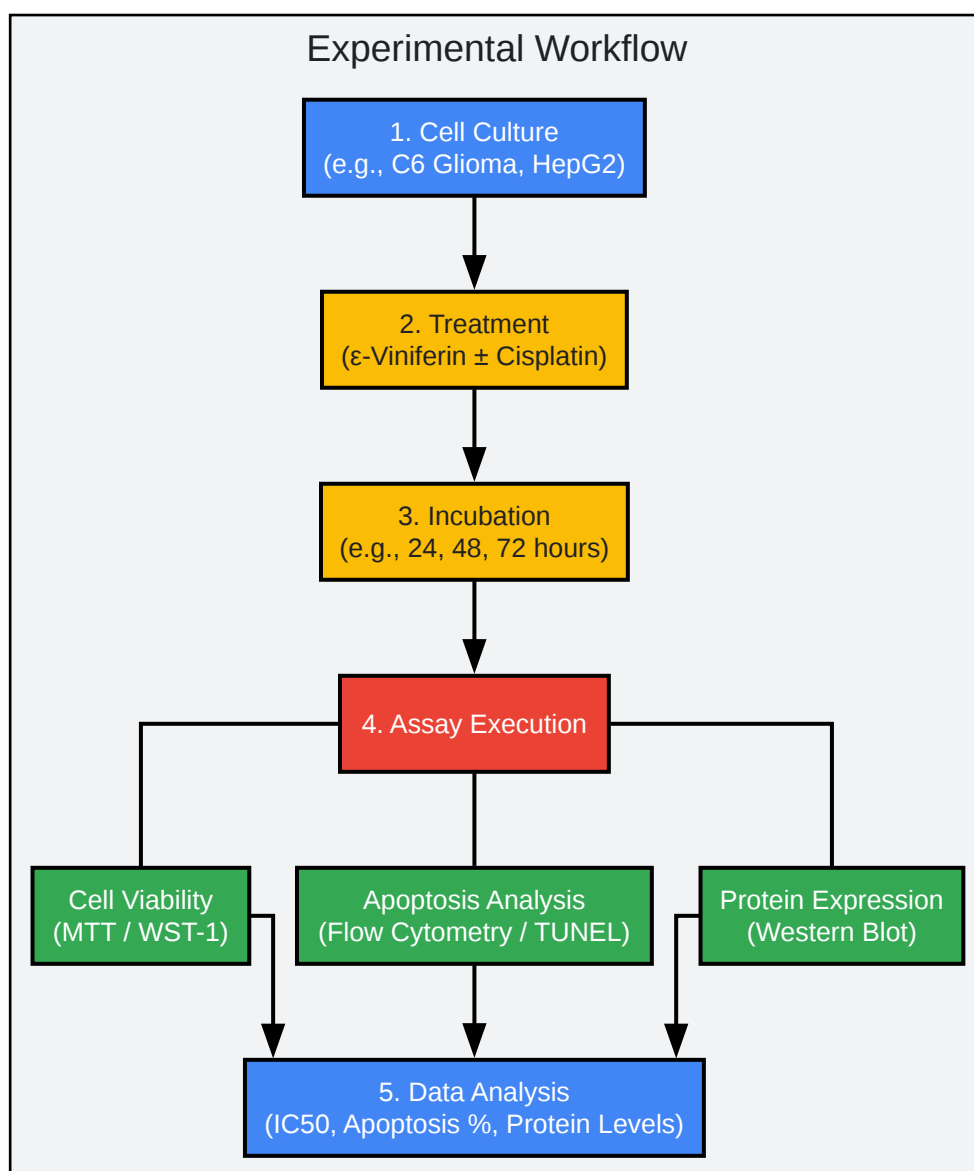
Table 2: Pro-Apoptotic and Mechanistic Effects of ε-Viniferin

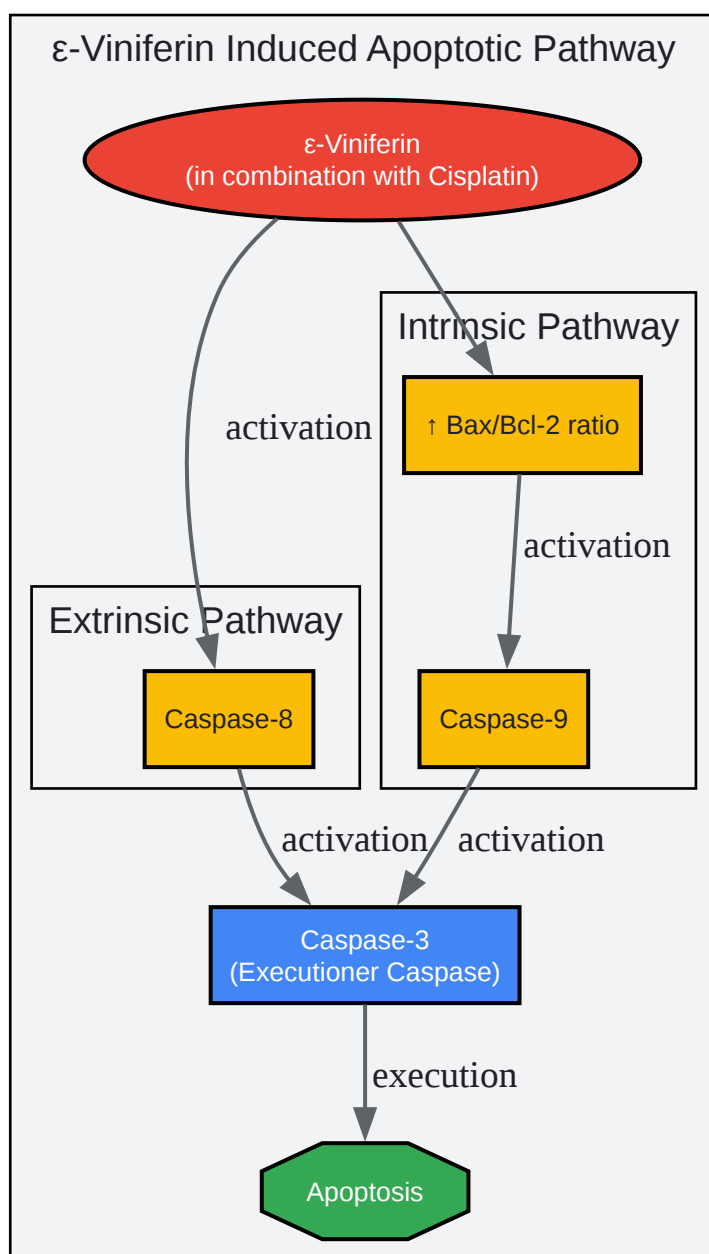
Cell Line	Treatment	Incubation Time	Effect	Quantitative Result	Reference
C6 Glioma	13.25 μ M Cisplatin + 95 μ M ϵ - viniferin	6 h	Caspase-8 Activation	12.5% of cells	[1]
C6 Glioma	13.25 μ M Cisplatin + 95 μ M ϵ -viniferin	24 h	Caspase-9 Activation	44.5% of cells	[1]
C6 Glioma	ϵ -viniferin alone (95 μ M)	24 h	Caspase-9 Activation	43.3% of cells	[1]
C6 Glioma	13.25 μ M Cisplatin + 95 μ M ϵ -viniferin	48 h	Apoptotic Index (TUNEL)	91.6% of cells	[1]
C6 Glioma	13.25 μ M Cisplatin + 95 μ M ϵ -viniferin	72 h	Caspase-3 Activation	15.5% of cells	[1]
HepG2	10 μ M R2- viniferin	24-72 h	Caspase-3 Activity	Significant increase	[3]

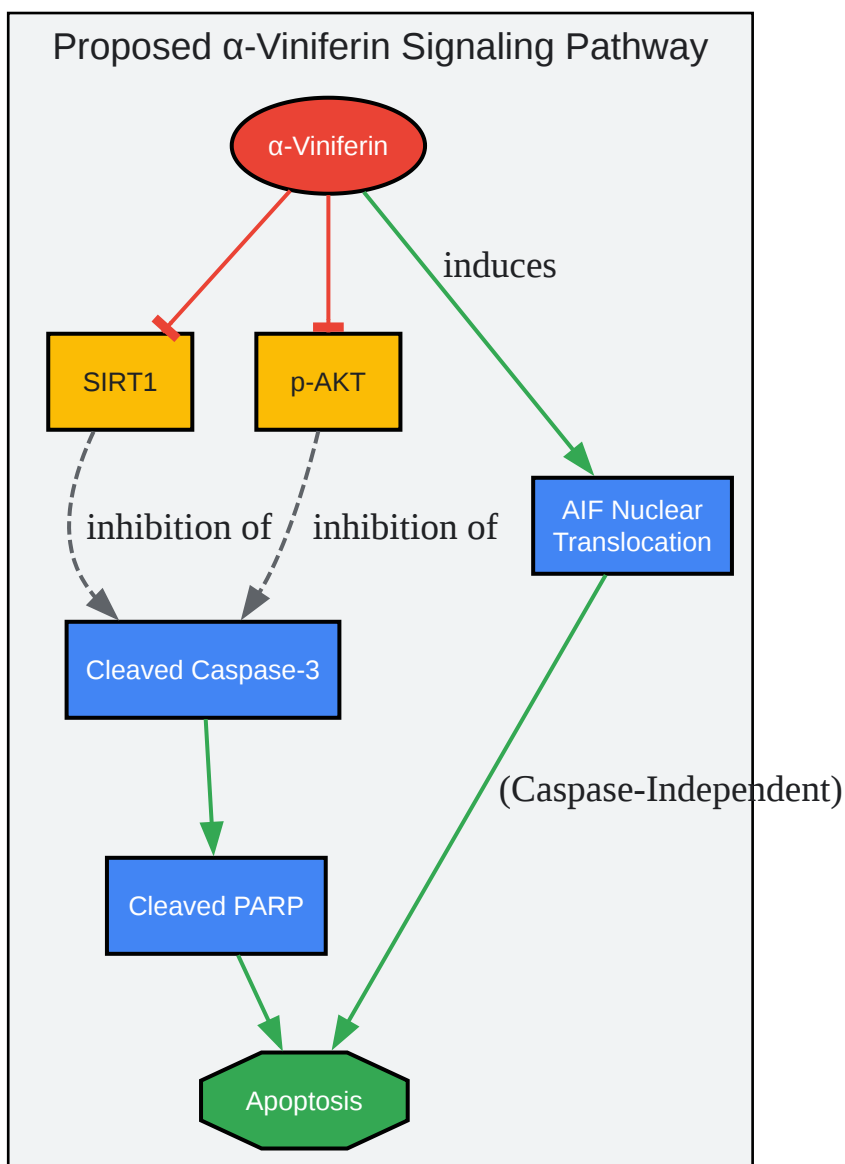
| NCI-H460 | 30 μ M α -viniferin | 24 h | Apoptosis (Annexin V) | ~70% of cells |[7] |

Signaling Pathways and Experimental Workflow

The anticancer effects of viniferins are mediated through the modulation of key signaling pathways that control cell survival and death. The diagrams below illustrate a typical experimental workflow for studying these effects and the proposed apoptotic signaling cascade.







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